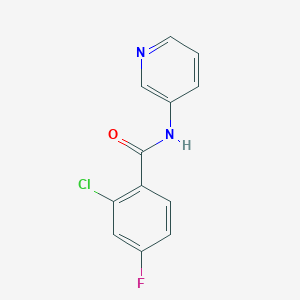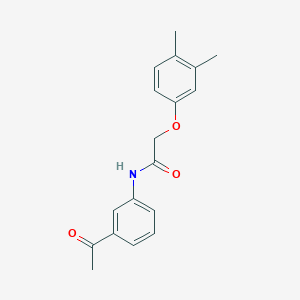
2-chloro-4-fluoro-N-3-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-4-fluoro-N-3-pyridinylbenzamide is a compound of interest due to its structural complexity and potential utility in various chemical and pharmaceutical applications. Its unique combination of halogen atoms and a pyridinyl group attached to a benzamide core makes it a valuable subject for study in organic synthesis and chemical property analysis.
Synthesis Analysis
The synthesis of halogenated N-pyridinylbenzamide derivatives, including structures similar to this compound, involves intramolecular cyclization mechanisms. A study by Park et al. (2001) explored the photoreaction of 2-halo-N-pyridinylbenzamides, revealing a mechanism involving phenyl radical intramolecular arylation assisted by n-complexation of chlorine radical, leading to high yields of photocyclized products (Park et al., 2001).
Molecular Structure Analysis
Quantum chemical calculations, including Ab Initio and DFT, along with Hirshfeld surface analysis, provide insights into the molecular structure of chloro-fluoro-pyrimidine derivatives. Gandhi et al. (2016) confirmed the molecular structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, through X-ray diffraction, demonstrating the importance of weak intermolecular interactions in stabilizing the crystal structure (Gandhi et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds can be influenced by the presence of halogen atoms. Wu et al. (2022) described the synthesis of halogen-rich intermediates for constructing pentasubstituted pyridines, highlighting the versatility of halogenated pyridines in medicinal chemistry research (Wu et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility and melting point, are crucial for the practical application of chemical compounds. While specific studies on this compound are not available in the provided research, general principles suggest that the presence of halogen atoms and the pyridinyl group could influence these properties through interactions with solvents and changes in molecular packing.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, are affected by the electronic structure of this compound. Zhou et al. (2018) demonstrated the regioselective fluorination of pyridines, indicating that the fluorination reaction's outcome can be significantly influenced by the pyridine's substitution pattern (Zhou et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth and proliferation of this bacterium.
properties
IUPAC Name |
2-chloro-4-fluoro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXFCWUJITUVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5364833.png)
![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide](/img/structure/B5364852.png)
![N-cyclopropyl-1'-[(3-cyclopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364864.png)
![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)
![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B5364899.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)
![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5364918.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)